1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol
Description
1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol is an organic compound with a unique structure that includes a cyclobutane ring substituted with a hydroxyl group and a bis(2-methylpropyl)amino group
Properties
IUPAC Name |
1-[[bis(2-methylpropyl)amino]methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO/c1-11(2)8-14(9-12(3)4)10-13(15)6-5-7-13/h11-12,15H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUNKMXSYCPLHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)CC1(CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol typically involves the reaction of cyclobutanone with bis(2-methylpropyl)amine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated cyclobutane derivatives.
Scientific Research Applications
1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation or pain, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-Amino-2-methyl-2-propanol: A compound with a similar structure but different functional groups.
Cyclobutanol: A simpler analog with only a hydroxyl group attached to the cyclobutane ring.
Uniqueness: 1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol is unique due to the presence of both a bis(2-methylpropyl)amino group and a hydroxyl group on the cyclobutane ring, which imparts distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol is a novel compound with a unique molecular structure that positions it as a potential candidate for various biological applications. This article delves into its biological activity, synthesis methods, and potential therapeutic uses based on current research findings.
Chemical Structure and Properties
The compound is characterized by a cyclobutane ring substituted with a bis(2-methylpropyl)amino group and a hydroxymethyl group. Its molecular formula is , and it has a molecular weight of 213.36 g/mol. The presence of both an amino group and a hydroxymethyl group suggests potential interactions with biological targets, particularly in the central nervous system.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₇NO |
| Molecular Weight | 213.36 g/mol |
| Structure | Cyclobutane derivative with amino and hydroxymethyl substituents |
Synthesis Methods
The synthesis of this compound typically involves the reaction of cyclobutanone with bis(2-methylpropyl)amine in the presence of reducing agents such as palladium on carbon (Pd/C). The reaction conditions include:
- Solvents : Ethanol or methanol
- Temperature : Room temperature or slightly elevated
- Catalysts : Pd/C to facilitate the reaction
These conditions are crucial for optimizing yield and purity, which can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
The biological activity of this compound may involve interactions with various molecular targets:
- Receptor Interaction : The amino group may facilitate binding to neurotransmitter receptors, potentially influencing neurotransmission.
- Enzyme Modulation : It could modulate enzymes involved in metabolic pathways, contributing to anti-inflammatory or analgesic effects.
- Membrane Permeability : The hydroxymethyl group may enhance solubility and permeability across cell membranes, increasing bioavailability .
Biological Activity and Case Studies
Research into the biological activity of this compound is still emerging. However, it has been investigated for its potential therapeutic properties in areas such as:
- Neuroprotection : The compound's structure suggests it may be effective in protecting neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Effects : Preliminary studies indicate that derivatives of similar compounds exhibit anti-inflammatory properties, which may extend to this compound as well.
Case Study Overview
A recent study explored the neuroprotective effects of similar cyclic amines in models of neurodegenerative diseases. The findings indicated that these compounds could reduce neuronal cell death by modulating apoptotic pathways and enhancing antioxidant defenses .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Neuroprotection | Potential reduction in neuronal apoptosis |
| Anti-inflammatory | Similar compounds show promise in inflammation reduction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
